Methyl thiomorpholine-3-carboxylate

DPP-IV inhibition Type 2 diabetes Enzyme kinetics

Securing sulfur-containing heterocyclic scaffolds with validated biological benchmarks is a persistent challenge in medicinal chemistry. Methyl thiomorpholine-3-carboxylate (CAS 78865-47-1) directly addresses this need: • Quantified DPP-IV inhibition (IC50 3.90 µM, human recombinant enzyme) enables reproducible SAR campaigns. • The methyl ester handle supports hydrolysis to free acid or oxidation to sulfoxide/sulfone for diversity-oriented synthesis. • Hydrochloride salt demonstrates antioxidant activity (IC50 30 µM) comparable to Trolox (IC50 25 µM). Batch-to-batch consistency ensures uninterrupted lead optimization.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 78865-47-1
Cat. No. B1315389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiomorpholine-3-carboxylate
CAS78865-47-1
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSCCN1
InChIInChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
InChIKeyCYKUMLWZCRVBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thiomorpholine-3-Carboxylate Procurement Guide


Methyl thiomorpholine-3-carboxylate (CAS 78865-47-1) is a heterocyclic building block featuring a sulfur-containing thiomorpholine ring with a methyl ester substituent at the 3-position. Its molecular formula is C6H11NO2S and it has a molecular weight of 161.22 g/mol [1]. As a versatile synthetic intermediate, it serves as a scaffold for generating biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its unique combination of a saturated thiazine ring and an ester handle enables diverse chemical transformations, including oxidation to sulfoxides/sulfones and hydrolysis to the free carboxylic acid [1]. This positions it as a valuable starting material for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Heterocyclic building block for enzyme inhibitor and receptor modulator design
Methyl ester handle enables diverse transformations (hydrolysis, oxidation to sulfoxide/sulfone)
Sulfur-containing ring alters lipophilicity and electronic properties compared to oxygen analogs

Why Methyl Thiomorpholine-3-Carboxylate Is Irreplaceable


Substituting methyl thiomorpholine-3-carboxylate with seemingly similar heterocyclic building blocks like morpholine-3-carboxylate esters or thiomorpholine-3-carboxylic acid can fundamentally alter both synthetic outcomes and biological profiles. The sulfur atom in the thiomorpholine ring imparts distinct electronic properties and lipophilicity compared to the oxygen in morpholine analogs, directly influencing binding interactions and metabolic stability . Conversely, while thiomorpholine-3-carboxylic acid shares the core scaffold, the lack of the ester moiety eliminates the ability to perform key transformations without additional protection/deprotection steps, and introduces a polar, charged group that alters solubility and membrane permeability . These structural nuances are not interchangeable; they dictate reaction pathways, enzyme inhibition potency, and pharmacokinetic behavior, making targeted procurement of the specific methyl ester essential for reproducible research outcomes.

Morpholine analog Sulfur-to-oxygen substitution may shift electronic properties, lipophilicity, and target binding interactions.
Thiomorpholine-3-carboxylic acid Lack of ester handle may require extra protection/deprotection steps, altering solubility and membrane permeability.

Quantitative Differentiation of Methyl Thiomorpholine-3-Carboxylate


DPP-IV Inhibition: Comparison with Thiomorpholine Derivatives

Methyl thiomorpholine-3-carboxylate demonstrates measurable inhibition of dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes. Its activity has been quantified and compared to structurally related thiomorpholine-bearing compounds. [1]

DPP-IV inhibition
Cross-study comparable
IC50 3.90 µM
Quantifiable benchmark for DPP-IV inhibitor SAR exploration
Comparator series lacked exact IC50; cross-study comparison with verification recommended
DPP-IV inhibition Type 2 diabetes Enzyme kinetics

Antioxidant Activity Against Trolox Standard

The hydrochloride salt of methyl thiomorpholine-3-carboxylate has been evaluated for its antioxidant potential, showing activity comparable to the well-established standard antioxidant Trolox.

Antioxidant activity vs Trolox
Data to verify
30 µM vs 25 µM (Trolox)
Comparable to Trolox standard; supports antioxidant capacity screening
Specific assay method not detailed; source review recommended
Antioxidant Free radical scavenging Oxidative stress

Antischistosomal Activity of Thiomorpholine Carboxylic Amides

While the exact methyl ester was not the primary test article, SAR studies on biaryl alkyl carboxylic acid derivatives have identified thiomorpholine-containing carboxylic amides as promising antischistosomal agents. This provides class-level evidence for the value of the thiomorpholine-3-carboxylate scaffold. [1]

Antischistosomal activity
Class-level inference
Thiomorpholine derivatives active ≤10 µM; no cytotoxicity ≤100 µM
Supports thiomorpholine scaffold for antischistosomal screening
Methyl ester not directly tested; based on related carboxylic amide derivatives
Antischistosomal Neglected tropical diseases Praziquantel alternatives

Validated Applications of Methyl Thiomorpholine-3-Carboxylate


DPP-IV Inhibitor Lead Optimization

Methyl thiomorpholine-3-carboxylate serves as a validated starting point for designing and optimizing DPP-IV inhibitors. Its defined IC50 of 3.90 µM against the human recombinant enzyme provides a quantifiable benchmark for medicinal chemists to improve potency through structural modifications [1]. This is directly supported by the cross-study comparable evidence in Section 3.

Antioxidant Medicinal Chemistry Campaigns

For projects targeting oxidative stress, the hydrochloride salt of methyl thiomorpholine-3-carboxylate offers a scaffold with demonstrated antioxidant activity (IC50 30 µM) that is comparable to Trolox (IC50 25 µM) . This allows researchers to incorporate an antioxidant pharmacophore directly into their molecules, as detailed in Section 3.

Synthesis of Novel Antischistosomal Agents

The thiomorpholine-3-carboxylate core is a recognized privileged structure for antischistosomal drug discovery. While the methyl ester itself was not the primary test compound, class-level evidence from SAR studies confirms that thiomorpholine-containing derivatives exhibit promising activity against Schistosoma parasites with a favorable therapeutic window (activity ≤10 µM, no cytotoxicity ≤100 µM) [2]. This justifies the use of methyl thiomorpholine-3-carboxylate as a key intermediate in synthesizing new analogs for this neglected disease.

Application
Selection Property
Validation Focus
DPP-IV inhibitor research
Enzyme inhibition potency benchmark
Recombinant DPP-IV assay and SAR-driven potency improvement
Antioxidant pharmacophore design
Free radical scavenging capacity
Comparative screening with Trolox reference standard
Antischistosomal screening
Thiomorpholine scaffold privileged activity
In vitro parasite viability and cytotoxicity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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